spectroscopic data for sodium allylsulfonate (NMR, IR, Mass Spec)
spectroscopic data for sodium allylsulfonate (NMR, IR, Mass Spec)
Technical Whitepaper: Spectroscopic Characterization of Sodium Allylsulfonate (SAS)
Executive Summary
Sodium Allylsulfonate (SAS, CAS 2495-39-8) is a critical functional monomer and intermediate employed in the synthesis of water-soluble polymers, conductive resins, and as a primary brightener in nickel electroplating baths. Its bifunctional nature—comprising a polymerizable allylic double bond and a hydrophilic sulfonate headgroup—necessitates rigorous analytical control to ensure reactivity and purity.
This guide provides a definitive reference for the spectroscopic characterization of SAS. Unlike generic database entries, this document focuses on the causality of spectral features and practical troubleshooting for industrial applications, such as detecting hydrolysis byproducts (allyl alcohol) or inorganic impurities (sodium sulfite).
Molecular Architecture & Properties
IUPAC Name: Sodium prop-2-ene-1-sulfonate
Molecular Formula:
The molecule consists of an allyl group (
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for verifying the integrity of the allyl double bond and quantifying residual starting materials.
Sample Preparation:
-
Solvent: Deuterium Oxide (
) is the standard solvent due to the high solubility of SAS. -
Reference: Sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) or TSP at 0.00 ppm.
-
Concentration: ~10-15 mg/mL for optimal signal-to-noise ratio without viscosity broadening.
Proton ( H) NMR Analysis
The proton spectrum exhibits a characteristic AMX
| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Mechanistic Insight |
| A | 3.65 | Doublet (d) | Deshielded by the sulfonate group; appears as a doublet due to coupling with the internal alkene proton. | ||
| B | 5.25 | Multiplet (m) | Terminal alkene proton cis to the internal proton. | ||
| C | 5.35 | Multiplet (m) | Terminal alkene proton trans to the internal proton; larger coupling constant is diagnostic. | ||
| D | 5.95 | Multiplet (m) | Mixed | Coupled to both the methylene group (A) and the terminal protons (B, C). |
Note on Impurities:
-
Allyl Alcohol: Look for a doublet at
ppm ( ), significantly downfield from the SAS methylene due to oxygen electronegativity. -
Polymerization: Broadening of all alkene signals indicates premature oligomerization.
Carbon-13 ( C) NMR Analysis
| Carbon Type | Shift ( | Assignment Logic |
| Allylic Methylene | 54.5 | Carbon attached to Sulfur. Upfield relative to oxygenated analogs (e.g., allyl alcohol |
| Terminal Alkene | 119.2 | |
| Internal Alkene | 129.8 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized primarily for rapid identification and solid-state quality control (e.g., incoming raw material inspection).
Methodology:
-
Technique: Attenuated Total Reflectance (ATR) on solid powder is preferred over KBr pellets to avoid moisture absorption artifacts.
-
Key Diagnostic: The absence of carbonyl peaks (
cm ) and the presence of strong sulfonate bands.
| Frequency (cm | Assignment | Intensity | Notes |
| 3010 - 3080 | Weak | Diagnostic of unsaturation (alkene).[1] | |
| 1635 | Medium | Confirms the allyl double bond. Loss of this peak indicates polymerization. | |
| 1180 - 1200 | Very Strong | Characteristic Sulfonate band. | |
| 1040 - 1060 | Strong | Characteristic Sulfonate band.[2] | |
| 600 - 650 | Medium | Fingerprint region confirmation. |
Mass Spectrometry (MS)
For ionic salts like SAS, Electrospray Ionization (ESI) in Negative Mode is the definitive method. Electron Impact (EI) is unsuitable due to the non-volatility of the salt.
Ionization & Fragmentation Strategy
-
Ionization Mode: ESI (-)
-
Parent Ion: The sodium cation (
) dissociates, leaving the allylsulfonate anion.-
Observed m/z: 121.0
-
Fragmentation Pathway (MS/MS):
Upon Collision Induced Dissociation (CID), sulfonates typically eject neutral sulfur dioxide (
-
Precursor:
121.0 ( ) -
Primary Fragment: Loss of
(64 Da) 57 ( or rearranged species). -
Secondary Fragment: Loss of
(80 Da) 41 ( allyl anion, often transient/low abundance).
Impurity Profiling via MS:
-
Sulfite (
): Look for 80 or 81 ( ). High levels indicate incomplete synthesis or degradation. -
Sulfate (
): Look for 97 ( ). Indicates oxidation of the sulfite raw material.
References
-
National Institutes of Health (NIH). (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. PubMed.[2] Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2020). FTIR spectra of sodium salt of sulfonated polystyrene. Retrieved February 6, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Characteristic IR Absorptions. Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
